molecular formula C9H12O3 B13737353 [(Phenylmethoxy)methoxy]methanol CAS No. 35445-70-6

[(Phenylmethoxy)methoxy]methanol

Cat. No.: B13737353
CAS No.: 35445-70-6
M. Wt: 168.19 g/mol
InChI Key: POVJSJMXWVTKRR-UHFFFAOYSA-N
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Description

[(Phenylmethoxy)methoxy]methanol (CAS 35445-70-6) is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is also known by synonyms such as ((Phenylmethoxy)methoxy)methanol and [(Benzyloxy)methoxy]methanol . This reagent is primarily utilized in research and development laboratories. One of its key applications is in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods. This is particularly relevant for pharmacokinetics studies and the isolation of impurities in preparative separation processes . As a multifunctional molecule, it serves as a valuable building block or intermediate in organic synthesis and can be used in the development of other chemical products . The compound has a boiling point of approximately 143-146 °C at 2.5 Torr and a topological polar surface area of 38.7 Ų . Researchers value this compound for its specific physicochemical properties that make it suitable for specialized synthetic pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling and storage procedures must be followed, and users should consult the Safety Data Sheet (SDS) for comprehensive safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35445-70-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

phenylmethoxymethoxymethanol

InChI

InChI=1S/C9H12O3/c10-7-12-8-11-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

POVJSJMXWVTKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOCO

Origin of Product

United States

Synthetic Methodologies for Phenylmethoxy Methoxy Methanol

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of [(Phenylmethoxy)methoxy]methanol, also known as benzyloxymethoxymethanol, fundamentally relies on the principles of ether synthesis. These methods typically involve the reaction of a benzyl-containing electrophile with a methanol-derived nucleophile, or vice versa. The key precursors for these syntheses are benzyl (B1604629) alcohol, formaldehyde (B43269), and methanol (B129727).

Strategies for Controlled Carbon-Oxygen Bond Formation

The primary strategy for constructing the ether bonds in this compound is based on the Williamson ether synthesis and its variations. This involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound, this can be envisioned through two main disconnection approaches:

Disconnection A: Formation of the benzyl-oxygen bond first, followed by the methoxy-methanol linkage.

Disconnection B: Formation of the methoxy-oxygen bond first.

A prevalent method involves the in situ generation of benzyl chloromethyl ether (BOM-Cl) from benzyl alcohol and formaldehyde in the presence of a chlorinating agent. This highly reactive electrophile then readily reacts with methanol to form the target compound. Another established route involves the reaction of benzyl alcohol with formaldehyde in methanol under acidic or basic conditions.

The reaction conditions for these transformations are critical and are summarized in the table below.

Precursor 1Precursor 2ReagentsSolventTemperature (°C)Yield (%)Reference
Benzyl alcoholParaformaldehydeHCl (gas)Dichloromethane0 to RTModerateInferred from general procedures
Sodium methoxideBenzyl chloromethyl ether-MethanolRTGoodInferred from Williamson ether synthesis
Benzyl alcoholDimethoxymethaneAcid catalyst (e.g., PTSA)TolueneRefluxVariableInferred from acetal (B89532) exchange reactions

This table presents plausible reaction conditions inferred from general synthetic methodologies for benzyl ethers and acetals, as direct literature on the optimization of this compound synthesis is limited.

Emerging Synthetic Approaches and Catalytic Protocols

Recent advancements in synthetic chemistry have focused on the development of more efficient and environmentally benign methods for ether formation. These emerging approaches often rely on the use of novel catalytic systems and adherence to the principles of green chemistry.

Exploration of Novel Catalytic Systems in its Preparation

Catalytic methods offer the potential for milder reaction conditions, higher atom economy, and reduced waste generation. In the context of synthesizing ethers related to this compound, several catalytic systems have been explored.

Recent research has shown that methoxymethanol (B1221974) can be generated as a reactive intermediate during the catalytic oxidation of methanol over palladium-based catalysts. ucdavis.edu This finding suggests the possibility of developing catalytic routes that could be adapted for the synthesis of this compound, potentially through the reaction of this intermediate with a benzyl source.

Furthermore, iron(III) chloride has been demonstrated as an effective catalyst for the etherification of silyl (B83357) ethers with aldehydes in the presence of a hydrosilane, a reaction that could conceptually be applied to the synthesis of the target molecule.

CatalystReactant 1Reactant 2Reaction TypePotential Advantage
Palladium-based catalystsMethanolOxygenOxidative CouplingDirect formation of methoxymethanol intermediate
Iron(III) chlorideSilylated benzyl alcoholFormaldehyde derivativeReductive EtherificationMild reaction conditions
Solid acid catalystsBenzyl alcoholDimethoxymethaneTransacetalizationCatalyst recyclability

This table highlights potential catalytic systems based on related etherification reactions.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not widely reported, general strategies from related fields can be applied.

One key principle is the use of safer solvents. Traditional syntheses often employ chlorinated solvents like dichloromethane. A greener approach would involve substituting these with more benign alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions.

Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, the use of tungstophosphoric acid supported on MCM-41 has been reported for the green synthesis of other methoxy-containing aromatic compounds, suggesting a potential avenue for the synthesis of this compound. researchgate.net The use of plant extracts for the synthesis of nanoparticles that can act as catalysts is another emerging area in green chemistry. nih.govmdpi.comhealthbiotechpharm.org

Optimization Strategies for Synthetic Efficiency and Scalability

Optimizing the synthesis of this compound for both laboratory and potential industrial-scale production requires careful consideration of various reaction parameters.

Key parameters for optimization include:

Stoichiometry of Reactants: Fine-tuning the ratio of the benzyl source, formaldehyde, and methanol is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as dibenzyl ether or polyoxymethylene.

Catalyst Loading and Type: In catalytic reactions, the amount and nature of the catalyst can significantly impact reaction time and efficiency. Screening different catalysts and optimizing their loading is a critical step.

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that still afford a high yield, thereby saving energy and increasing throughput.

Work-up and Purification: Developing an efficient and scalable purification method is essential. This could involve moving from chromatographic purification, which is common in laboratory settings, to crystallization or distillation for larger-scale production.

Breakthroughs in methanol synthesis catalysis, such as the development of catalysts with optimized microstructures, can also inform the scalable production of methanol derivatives. youtube.com While not directly applied to this compound, these advancements highlight the importance of catalyst design in achieving high performance and longevity in production processes.

Chemical Reactivity and Transformation Pathways of Phenylmethoxy Methoxy Methanol

Reactivity of the Hydroxyl Moiety

The terminal primary alcohol functionality of [(Phenylmethoxy)methoxy]methanol is a key site for various chemical transformations, allowing for the introduction of diverse functional groups.

Selective Functionalization Reactions (e.g., Esterification, Etherification)

The hydroxyl group readily undergoes esterification and etherification reactions, enabling the covalent attachment of a wide array of molecules.

Esterification: In the presence of a carboxylic acid and a suitable catalyst, or by reaction with an activated carboxylic acid derivative (such as an acid chloride or anhydride), this compound can be converted to its corresponding ester. The reaction conditions, such as temperature and the choice of catalyst, can be tailored based on the specific carboxylic acid and desired yield. For instance, esterification with methanol (B129727) can be carried out at reflux temperatures, typically between 60°C and 100°C. google.comuctm.edu The use of dehydrating agents or techniques to remove water can drive the equilibrium towards the formation of the ester. organic-chemistry.org

Etherification: The hydroxyl group can also be transformed into an ether linkage. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Chemoselective etherification of benzylic alcohols can be accomplished using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO) and an alcohol like methanol or ethanol. organic-chemistry.orgresearchgate.net This method is particularly useful as it selectively targets benzylic hydroxyls while leaving other types of hydroxyl groups, such as aliphatic or phenolic ones, intact. organic-chemistry.orgresearchgate.net

Table 1: Selective Functionalization Reactions of the Hydroxyl Moiety

Reaction Type Reagents Product Type
Esterification Carboxylic Acid, Acid Catalyst Ester
Esterification Acid Anhydride/Chloride, Base Ester
Etherification Alkyl Halide, Base (Williamson) Ether
Etherification TCT, DMSO, Alcohol Ether

Oxidation and Reduction Pathways of the Primary Alcohol

The primary alcohol group of this compound is susceptible to both oxidation and reduction, leading to the formation of different functional groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Common oxidizing agents include chromium(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) for the selective oxidation to an aldehyde, and potassium permanganate (B83412) (KMnO₄) or Jones reagent for the more vigorous oxidation to a carboxylic acid. wikipedia.orgkhanacademy.org To obtain the aldehyde, it is often necessary to remove it from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.ukyoutube.com The oxidation process typically involves the removal of a hydride equivalent. wikipedia.org

Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in this context might refer to the hydrogenolysis of the benzylic ether component of the molecule, which is discussed in the deprotection section. The hydroxyl group itself is not typically reduced further under standard conditions.

Table 2: Oxidation Products of the Primary Alcohol

Oxidizing Agent Product
Pyridinium chlorochromate (PCC) Aldehyde
Potassium permanganate (KMnO₄) Carboxylic Acid
Jones Reagent (CrO₃, H₂SO₄, acetone) Carboxylic Acid

Transformations Involving the Internal Acetal (B89532)/Ether Linkage

The benzyloxymethyl (BOM) group is a well-established protecting group for alcohols and other functional groups in organic synthesis. nih.gov Its stability and the methods for its removal are central to its utility.

Controlled Cleavage and Deprotection Strategies

The cleavage of the BOM group, a type of acetal, is a critical step in synthetic sequences where it is used as a protecting group. organic-chemistry.org This deprotection can be achieved under various conditions, allowing for orthogonal strategies in complex molecule synthesis. organic-chemistry.org

Hydrogenolysis: A common and mild method for cleaving the benzyl (B1604629) ether linkage is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. youtube.comsynarchive.com The reaction results in the formation of the deprotected alcohol and toluene as a byproduct. youtube.comorganic-chemistry.org The efficiency of this process can be influenced by the solvent and the presence of additives. For instance, in the deprotection of BOM-protected uridine (B1682114) derivatives, the addition of water and formic acid to an isopropanol-based hydrogenation system was found to improve the reaction rate and suppress side reactions. nih.gov

Acidic Cleavage: The acetal linkage is susceptible to cleavage under acidic conditions. organic-chemistry.org Various protic and Lewis acids can be employed for this purpose. For example, a combination of hydrochloric acid and sodium iodide in aqueous acetone can effect the deprotection. synarchive.com Another mild method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can selectively cleave benzyl ethers in the presence of other functional groups. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively stable to oxidative conditions, certain reagents can achieve their cleavage. nih.gov For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can oxidatively deprotect benzyl groups. organic-chemistry.org

Table 3: Deprotection Strategies for the BOM Group

Method Reagents Key Features
Hydrogenolysis H₂, Pd/C Mild conditions, clean reaction. youtube.comsynarchive.com
Acidic Cleavage HCl, NaI Effective for acid-stable substrates. synarchive.com
Acidic Cleavage BCl₃·SMe₂ Mild and selective. organic-chemistry.org
Oxidative Cleavage DDQ More common for p-methoxybenzyl ethers but can affect benzyl ethers. organic-chemistry.orgnih.gov

Nucleophilic and Electrophilic Reactivity at the Acetal Carbon

The carbon atom of the acetal group exhibits electrophilic character due to the polarization of the carbon-oxygen bonds. libretexts.org

Nucleophilic Reactivity: The acetal carbon itself is not nucleophilic. However, the oxygen atoms of the acetal can act as Lewis bases.

Electrophilic Reactivity: The acetal carbon is an electrophilic center and is susceptible to attack by nucleophiles, particularly under acidic conditions which activate the acetal for cleavage. youtube.comyoutube.com The reaction is initiated by protonation of one of the oxygen atoms, making it a better leaving group. youtube.com Subsequent attack by a nucleophile leads to the cleavage of a C-O bond. The stability of the resulting carbocation intermediate plays a role in the reactivity of the acetal. pharmacy180.com The electrophilicity of the acetal carbon is a key factor in its function as a protecting group, as it allows for its removal under specific conditions. youtube.com Steric hindrance around the electrophilic site can influence its reactivity. libretexts.org

Investigations into Reaction Stereochemistry and Diastereoselectivity

When this compound or its derivatives are involved in reactions creating or modifying stereocenters, the stereochemical outcome is of significant interest.

The stereochemistry of reactions involving benzylic ethers has been a subject of study, particularly in the context of cross-coupling reactions. escholarship.org For instance, nickel-catalyzed cross-coupling reactions of enantioenriched benzylic ethers have been shown to proceed with high stereochemical fidelity, indicating a stereospecific mechanism that avoids the formation of radical intermediates. escholarship.org The outcome, whether retention or inversion of configuration, can be influenced by the choice of ligand on the metal catalyst. escholarship.org

When a reaction introduces a new chiral center into a molecule that is already chiral, the formation of diastereomers is possible. lumenlearning.com The relative stability of these diastereomers can influence the product distribution. The principles of stereochemistry dictate that reactions of achiral starting materials without the influence of a chiral agent will result in a racemic mixture if a new stereocenter is formed. lumenlearning.com However, if a chiral center is already present, as would be the case in a derivative of this compound with a chiral substituent, the formation of a new chiral center can proceed with diastereoselectivity.

Mechanistic Investigations of Key Transformations of this compound

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the transformation pathways of this compound. In acidic conditions, the hydrolysis of this compound is proposed to proceed through a series of protonation and cleavage steps, leading to the formation of key transient species.

The reaction is initiated by the protonation of one of the ether oxygen atoms, converting the alkoxy group into a good leaving group. chemistrysteps.com Protonation can occur at either the methoxy (B1213986) or the benzyloxy oxygen. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxonium ion. This carbocation intermediate is a key feature in the hydrolysis of acetals and hemiacetals. researchgate.net

The stability of this oxonium ion is crucial for the progression of the reaction. The positive charge on the carbon atom is stabilized by the adjacent oxygen atom through resonance. The structure of the R groups attached can influence the stability of this intermediate. researchgate.net For this compound, two primary pathways for the formation of intermediates can be envisioned, depending on which oxygen is initially protonated.

Pathway A: Protonation of the Methoxy Group

Protonation: The oxygen of the methoxy group is protonated by an acid catalyst.

Formation of the Oxonium Ion: The protonated methoxy group departs as methanol, leading to the formation of a benzyloxymethoxy-stabilized carbocation.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion.

Deprotonation: Loss of a proton from the water adduct yields a hemiacetal intermediate and regenerates the acid catalyst.

Pathway B: Protonation of the Benzyloxy Group

Protonation: The oxygen of the benzyloxy group is protonated.

Formation of the Oxonium Ion: The protonated benzyloxy group leaves as benzyl alcohol, forming a methoxy-stabilized carbocation.

Nucleophilic Attack: Water acts as a nucleophile, attacking the carbocation.

Deprotonation: A final deprotonation step yields another hemiacetal intermediate.

The relative prevalence of these pathways would depend on the relative basicities of the two ether oxygens and the stabilities of the resulting carbocation intermediates. The general mechanism for acid-catalyzed acetal hydrolysis involves the formation of such resonance-stabilized carbocations as key intermediates. chemistrysteps.comyoutube.com

A simplified representation of the key intermediates is provided in the table below.

IntermediateStructureDescription
Protonated EtherC₆H₅CH₂OCH(OH)OCH₃H⁺The initial species formed upon protonation of an ether oxygen.
Oxonium Ion[C₆H₅CH₂OCH₂]⁺ ↔ C₆H₅CH₂O⁺=CH₂A resonance-stabilized carbocation formed after the departure of a leaving group (e.g., methanol or benzyl alcohol).
HemiacetalC₆H₅CH₂OCH(OH)₂A transient intermediate formed from the nucleophilic attack of water on the oxonium ion.

This table presents plausible intermediates based on general mechanisms of acetal hydrolysis.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for determining the reaction rates and identifying the rate-determining step of a chemical transformation. For the acid-catalyzed hydrolysis of acetals and hemiacetals, the rate-determining step is typically the slowest step in the reaction sequence. acs.org

In the context of this compound hydrolysis, the formation of the resonance-stabilized carbocation intermediate is generally considered to be the rate-determining step. researchgate.net This is because it involves the cleavage of a covalent bond and the formation of a high-energy intermediate. The subsequent nucleophilic attack by water is typically a faster process.

The rate equation can be generally written as: Rate = k[this compound][H⁺]

Where:

Rate is the rate of the reaction.

k is the rate constant.

[this compound] is the concentration of the substrate.

[H⁺] is the concentration of the acid catalyst.

Factors that influence the stability of the carbocation intermediate will also affect the rate of the reaction. For instance, electron-donating groups attached to the carbocation center would stabilize the positive charge and thus accelerate the rate of hydrolysis. Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the reaction. researchgate.net

The table below summarizes the key kinetic parameters for a typical acid-catalyzed hemiacetal hydrolysis.

Kinetic ParameterDescriptionImplication for this compound
Reaction Order The relationship between the concentration of reactants and the reaction rate.Expected to be first-order in both the substrate and the acid catalyst.
Rate Constant (k) A proportionality constant that relates the rate of the reaction to the concentrations of the reactants.Its value would depend on factors like temperature and the specific acid catalyst used.
Rate-Determining Step The slowest step in the reaction mechanism that governs the overall rate.Likely the formation of the resonance-stabilized oxonium ion. researchgate.net
Activation Energy (Ea) The minimum energy required for the reaction to occur.Related to the energy barrier for the formation of the transition state leading to the oxonium ion.

This table is based on general principles of hemiacetal hydrolysis and provides an expected kinetic profile for this compound.

Applications of Phenylmethoxy Methoxy Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

[(Phenylmethoxy)methoxy]methanol and its structural motifs are integral to the strategic assembly of complex molecules. Its bifunctional nature, containing both a masked carbonyl group and a benzyl (B1604629) ether, allows for its incorporation into synthetic routes to provide key structural fragments.

The benzyloxymethanol framework is a valuable building block for constructing the carbon skeleton of natural products and pharmaceuticals. A clear illustration of this principle is found in the total synthesis of Scorzocreticin, a dihydroisocoumarin natural product. In this synthesis, a closely related analogue, (3,5-bis(benzyloxy)phenyl)methanol, serves as a critical starting material. The benzyl ether portions of the molecule act as robust protecting groups for the phenolic hydroxyls, allowing other transformations to be carried out on the rest of the molecule. This strategy demonstrates how benzyloxy-containing methanol (B129727) derivatives can be used to build up complex aromatic systems that are common in biologically active compounds.

Beyond its role in the total synthesis of natural products, this compound functions as a key intermediate in the industrial production of various high-value organic compounds. lookchem.comcymitquimica.com It is utilized as a precursor in the synthesis of diverse pharmaceutical compounds and their intermediates. lookchem.com Furthermore, its structure is incorporated into the production of dyes, where it serves as a chemical intermediate, enabling the creation of a wide array of colorants. lookchem.com

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key properties of the compound.

Property Value
CAS Number 14548-60-8
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Boiling Point 161.7 °C at 760 mmHg
Density 1.095 g/cm³
Flash Point 49.5 °C
IUPAC Name (Phenylmethoxy)methanol

Data sourced from various chemical databases. lookchem.comchemicalbook.com

Utility in Protective Group Chemistry and Masked Functionalities

One of the most significant applications of this compound is in the realm of protecting group chemistry. It serves as a direct precursor to the benzyloxymethyl (BOM) group, a widely used protecting group for alcohols, and functions as a stable equivalent of formaldehyde (B43269).

The benzyloxymethyl (BOM) group is a member of the acetal-type protecting groups, which also includes the common methoxymethyl (MOM) group. wikipedia.orgoup.com The BOM group is prized for its stability under a wide range of conditions, yet it can be removed selectively, often through hydrogenolysis. uwindsor.ca

The active reagent for introducing this protecting group is benzyloxymethyl chloride (BOM-Cl). chemicalbook.comrvrlabs.com this compound is the direct, though often un-isolated, precursor to BOM-Cl. Standard procedures for the synthesis of BOM-Cl involve the reaction of benzyl alcohol with formaldehyde in the presence of anhydrous hydrogen chloride. chemicalbook.comorgsyn.org In this reaction mixture, benzyl alcohol and formaldehyde first combine to form the hemiacetal, this compound, which is then converted to the reactive chloromethyl ether (BOM-Cl) by the action of HCl.

Reaction Scheme: Formation of BOM-Cl

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This scheme illustrates the in-situ formation of this compound as the key intermediate in the preparation of the BOM-Cl protecting agent. chemicalbook.comorgsyn.org

This relationship establishes this compound as a fundamental precursor in this important aspect of protective group chemistry, enabling chemists to mask the reactivity of hydroxyl groups during multi-step synthetic sequences.

The hemiacetal structure of this compound allows it to serve as a stable, crystalline source of formaldehyde, a crucial C1 building block in organic synthesis. chemicalbook.com Direct use of gaseous formaldehyde can be cumbersome and difficult to control. Therefore, "masked" or "surrogate" forms are often employed. researchgate.net

This compound exists in equilibrium with benzyl alcohol and formaldehyde. Under acidic conditions, this equilibrium can be driven to release an electrophilic formaldehyde equivalent, which can then participate in reactions such as hydroxymethylations or condensations. This application is particularly useful for introducing a single carbon unit into a molecule in a controlled manner. For example, the related reagent benzotriazole-1-methanol has been used as an organic source of formaldehyde to react with enolates, demonstrating the utility of such surrogates in C-C bond formation. researchgate.net The use of this compound provides a more stable and easily handled alternative to gaseous formaldehyde for various synthetic transformations requiring a C1 electrophile.

Contributions to Target Molecule Synthesis

The utility of the benzyloxymethanol structural unit is evident in its application in the synthesis of complex molecular targets. Its ability to be incorporated as a key fragment or to facilitate crucial protection/deprotection steps makes it an enabling tool in target-oriented synthesis.

An example is the synthesis of 4-Benzyloxyindole. In a multi-step synthesis reported in Organic Syntheses, the starting material 2-methyl-3-nitrophenol (B1294317) is benzylated to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This benzyloxy-containing intermediate then undergoes a series of transformations, including condensation and reductive cyclization, to ultimately yield the target 4-benzyloxyindole. While this synthesis starts with benzylation rather than using this compound directly as a building block, it highlights the importance of the benzyloxy moiety in constructing complex heterocyclic systems. The stability of the benzyl ether allows for a range of chemical reactions to be performed on other parts of the molecule before its potential removal in later steps. orgsyn.org

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound, also known as (benzyloxy)methanol (B85359), serves as a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds. lookchem.com Its primary function in this context is to introduce the benzyloxymethyl (BOM) group to protect alcohol functionalities within a molecule. uchicago.edu The protection of alcohols is a fundamental tactic in the synthesis of complex active pharmaceutical ingredients (APIs), as it prevents the hydroxyl group from undergoing unwanted reactions while other parts of the molecule are being modified.

The benzyloxymethyl (BOM) ether is valued in synthetic strategies for its stability across a broad spectrum of reaction conditions, including both acidic and basic environments. organic-chemistry.org This stability is crucial for enabling chemists to carry out multi-step syntheses of intricate natural and non-natural products that are often the basis for new drugs. For instance, derivatives of (benzyloxy)methanol have been explored for various biological activities, which is pertinent to the study of neurodegenerative diseases. The process involves introducing the BOM group early in a synthetic sequence, performing a series of chemical transformations, and then removing the protecting group under specific conditions to reveal the original hydroxyl group in the final product. uchicago.edu The deprotection of the BOM group is typically achieved through catalytic hydrogenation. organic-chemistry.orgharvard.edu

While direct examples in agrochemical synthesis are less specifically detailed in the literature, the fundamental principles of protecting group chemistry are universal. The structural motifs found in many agrochemicals often require the same strategic protection of functional groups as in pharmaceutical synthesis. Given that methanol and its derivatives are used as chemical agents in the production of agrichemicals, the application of this compound for protecting group strategies in this field is highly probable. mgc.co.jp

Application AreaRole of this compoundKey Research Findings
Pharmaceutical Synthesis Serves as a chemical intermediate and a reagent for introducing the Benzyloxymethyl (BOM) protecting group. lookchem.comThe BOM group is stable under a wide range of reaction conditions, making it ideal for multi-step syntheses of complex APIs. organic-chemistry.org
Used as a building block for complex molecules with potential biological activity. Derivatives have been investigated for activities such as the inhibition of monoamine oxidases (MAOs).
Agrochemical Synthesis Potential use as a protecting group reagent for hydroxyl functionalities in complex agrochemical structures.Methanol derivatives are established intermediates in the agrichemical industry. mgc.co.jp

Applications in Materials Science and Polymer Chemistry

The utility of this compound extends into the realm of materials science, where it finds application in the formulation of products such as paints, coatings, and inks. In these applications, it can act as a solvent or as a precursor to other chemical components that impart desired properties to the final material. lookchem.com

In the more specialized field of polymer chemistry, the primary role of this compound is again linked to its function as a source for the benzyloxymethyl (BOM) protecting group. The synthesis of well-defined polymers and complex macromolecular architectures often requires the use of monomers with protected functional groups. By protecting hydroxyl groups on a monomer with the BOM group, chemists can control the polymerization process and prevent side reactions.

This strategy is essential for:

Controlling Polymer Architecture: In the synthesis of block copolymers or other complex structures, specific reactive sites must be temporarily deactivated.

Post-Polymerization Modification: Once the polymer backbone is formed, the BOM groups can be removed to liberate the hydroxyl groups. These newly exposed functional groups can then be used for further chemical modifications, such as grafting other polymer chains or attaching specific molecules to tailor the material's properties.

The ability to introduce and then cleanly remove the BOM group allows for the precise design of functional polymers used in advanced applications, from drug delivery systems to specialized coatings and membranes. The benzyl group, a core component of this compound, is also fundamental in the synthesis of benzyl esters, which are used in various chemical processes. organic-chemistry.org

FieldSpecific Application of this compoundPurpose
Materials Science Component in the formulation of paints, coatings, and inks. Acts as a solvent or chemical intermediate. lookchem.com
Polymer Chemistry Reagent for introducing the BOM protecting group onto monomers.To prevent unwanted side reactions during polymerization and allow for controlled synthesis of polymer structures.
Facilitates post-polymerization modification.Deprotection reveals hydroxyl groups on the polymer backbone for further functionalization.

Advanced Spectroscopic and Analytical Characterization of Phenylmethoxy Methoxy Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, and its application to [(Phenylmethoxy)methoxy]methanol provides detailed insights into its atomic framework.

In the ¹H NMR spectrum of the related benzyl (B1604629) alcohol, characteristic signals for the aromatic protons are observed, alongside the methylene (B1212753) (-CH2-) and hydroxyl (-OH) protons. chemicalbook.comhmdb.ca For this compound, one would anticipate a distinct set of signals corresponding to the phenyl, benzylic methylene, methoxy (B1213986), and hydroxyl protons. The integration of these signals would correspond to the number of protons in each unique chemical environment. docbrown.info

The ¹³C NMR spectrum would further complement the proton data by identifying the carbon skeleton. Signals for the aromatic carbons, the benzylic methylene carbon, and the methoxy carbon would be expected at their characteristic chemical shifts. ugm.ac.id The chemical shift for a methoxy group typically appears between 46 and 69 ppm. acdlabs.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons, such as those on the phenyl ring, and potentially a weak correlation between the benzylic methylene protons and the hydroxyl proton, depending on the solvent and experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It would definitively link each proton signal to its attached carbon, for instance, connecting the benzylic methylene proton signals to the corresponding methylene carbon signal.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
Phenyl ProtonsOther Phenyl ProtonsAromatic CarbonsAromatic Carbons, Benzylic Carbon
Benzylic (-CH₂-)Hydroxyl (-OH)Benzylic CarbonPhenyl Carbons, Methoxy Carbon
Methoxy (-OCH₂O-)-Methoxy CarbonBenzylic Carbon
Hydroxyl (-OH)Benzylic (-CH₂-)-Benzylic Carbon, Methoxy Carbon

Advanced Pulse Sequences for Stereochemical Analysis

While this compound itself is not chiral, advanced NMR pulse sequences can be employed to study its conformational preferences and dynamic behavior in solution. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space interactions between protons, providing information about the molecule's preferred spatial arrangement.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.govlibretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.org For this compound (C₈H₁₀O₂), HRMS would confirm the exact mass, corroborating the proposed structure. echemi.comnih.gov The ability of HRMS to operate in a data-independent acquisition mode allows for retrospective data analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and subjecting it to fragmentation to produce product ions. nih.govnih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. The fragmentation pathways of ketamine analogues, for example, have been systematically studied using this technique. nih.gov For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of a methoxy group, a water molecule, or cleavage of the benzylic ether bond. Studying these fragmentation pathways can offer insights into the molecule's stability and the relative strengths of its chemical bonds.

A table of potential fragments observed in the MS/MS spectrum of this compound is shown below:

Precursor Ion (m/z)Proposed FragmentNeutral Loss
[M+H]⁺[C₇H₇O]⁺CH₃OH
[M+H]⁺[C₈H₉O]⁺H₂O
[M+H]⁺[C₇H₇]⁺CH₃O₂H

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. youtube.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. libretexts.orgnih.gov These would include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

C-O stretching bands for the ether and alcohol functionalities in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ range. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the aromatic ring and the various C-H and C-O bonds, aiding in the complete vibrational analysis of the molecule. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The purity of this compound is crucial for its effective use in chemical synthesis. Chromatographic methods are essential for determining the purity of this compound and for tracking the progress of reactions where it is involved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile and thermally unstable compounds such as this compound. It provides high-resolution separation for both qualitative and quantitative assessments.

For the analysis of this compound, a reversed-phase HPLC method is typically suitable. sielc.com This often involves a C18 column, which separates compounds based on their hydrophobicity. jpionline.orghelixchrom.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. sielc.com By gradually changing the solvent composition (gradient elution), this compound can be effectively separated from its precursors, byproducts, and any degradation products.

A UV detector is commonly used for detection, as the phenyl group in this compound absorbs ultraviolet light, typically at a wavelength of 254 nm. jpionline.org The time it takes for the compound to pass through the column (retention time) helps to identify it, while the area of its peak in the chromatogram corresponds to its concentration, allowing for purity to be quantified. For applications where the separated compounds are subsequently analyzed by mass spectrometry (MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: This table presents a representative set of initial parameters. Method optimization is essential for specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile components in a sample. For this compound, it is particularly useful for detecting volatile impurities and byproducts from a reaction mixture. In this method, the sample is vaporized and its components are separated in a gas chromatograph before being detected by a mass spectrometer. youtube.comyoutube.com

The mass spectrometer ionizes the separated molecules and breaks them into charged fragments. The resulting pattern of fragments, known as a mass spectrum, is a unique fingerprint for a specific compound. uni-saarland.de For ethers, the molecular ion peak (the peak corresponding to the intact molecule) is often weak or may not be present at all. blogspot.commiamioh.edu The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the oxygen atoms (α-cleavage). scribd.comyoutube.com

Key fragments would likely include the stable benzyl cation (m/z 91) and other ions resulting from the loss of parts of the molecule, such as the methoxymethyl group. The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer allows for highly reliable identification of the compound. youtube.com

Table 2: Predicted GC-MS Fragmentation for this compound
m/z (mass-to-charge ratio)Proposed Fragment IonStructure
168Molecular Ion [M]+C₉H₁₂O₃
137[M - OCH₃]+C₈H₉O₂
108[C₇H₈O]+Benzyloxymethanol cation
91[C₇H₇]+Benzyl/Tropylium cation
77[C₆H₅]+Phenyl cation
45[CH₂OCH₃]+Methoxymethyl cation

Note: The relative intensities of these fragments can differ based on the specific GC-MS instrument and the analytical conditions used.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Currently, a search of the scientific literature and structural databases indicates that a crystal structure for this compound has not been reported. The compound is typically supplied and used as a liquid, which may have contributed to the absence of crystallographic studies.

If suitable crystals of this compound or a solid derivative could be grown, X-ray diffraction analysis would offer unparalleled insight into its solid-state conformation. This would include the precise spatial relationship between the phenylmethoxy and methoxy groups. Such structural information would be highly valuable for computational modeling and for a deeper understanding of the intermolecular forces at play in the solid state.

Based on a thorough review of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the compound this compound. Research using methods such as quantum chemical calculations, Density Functional Theory (DFT), and molecular dynamics simulations has been conducted on structurally related but simpler molecules, such as methoxymethanol (B1221974) (CH₃OCH₂OH), benzyl alcohol, and various benzyl ethers. However, detailed computational analyses concerning the molecular structure, conformation, reaction mechanisms, spectroscopic properties, and intermolecular interactions of this compound itself are not present in the reviewed search results.

Consequently, it is not possible to generate an article that adheres to the specified outline and focuses exclusively on this compound, as the primary research data required for such a piece does not appear to be publicly available.

Future Directions and Research Perspectives for Phenylmethoxy Methoxy Methanol

Development of Novel Catalytic Systems for Enhanced Synthesis and Reactivity

Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems for both the synthesis of [(Phenylmethoxy)methoxy]methanol and its subsequent reactions. The synthesis of this hemiformal typically involves the condensation of benzyl (B1604629) alcohol with a C1 source like formaldehyde (B43269), and optimizing this process is a key research target.

Prospective catalytic systems aim to move beyond stoichiometric reagents towards greener and more atom-economical alternatives. Heterogeneous catalysts, such as zeolites and metal-doped solid supports, are a promising avenue for improving reaction yields and simplifying product purification by allowing for easier catalyst separation. Research into solid acid catalysts, like titanium zirconium solid acids, which have proven effective in related condensation reactions, could be adapted for hemiformal synthesis.

Furthermore, the development of novel homogeneous catalysts continues to be a vibrant area of research. Copper-catalyzed systems, where methanol (B129727) can serve as a renewable C1 source by being oxidized to formaldehyde in situ, represent a sophisticated approach to controlling the generation of reactive species. Inspired by advances in C-H activation, the exploration of metal-methoxy complexes, such as those involving Ruthenium(III) or Iron(III), could offer new pathways for the selective formation of such oxygenated products under mild conditions. rsc.orgresearchgate.net

For enhancing reactivity, future systems may draw inspiration from non-metallic activation modes. For example, protocols using strong hydrogen-bond donors to activate C-F bonds via a dissociative SN1-type mechanism could be conceptually translated to the acid-catalyzed activation of the C-O bonds in this compound, enabling new transformations. beilstein-journals.org

Table 1: Potential Catalytic Systems for this compound

Catalyst Type Potential Application Research Goal Relevant Findings
Heterogeneous Catalysts Synthesis Improved yield, easier purification, reusability Zeolites and metal-doped catalysts show promise for alcohol functionalization.
Solid Acid Catalysts Synthesis / Reactivity Green alternative to liquid acids, high efficiency Titanium zirconium solid acids are effective in related condensation reactions.
Homogeneous Copper Catalysts Synthesis Use of renewable C1 sources, in situ reagent generation Copper complexes can catalyze the in situ oxidation of methanol to formaldehyde.
Metal-Methoxy Complexes Synthesis High selectivity, mild reaction conditions Ru(III) and Fe(III) complexes show potential for selective methane-to-methanol conversion. rsc.org
Hydrogen-Bond Donors Reactivity Non-metal activation, novel reaction pathways Strong H-bond donors can activate C-F bonds, a concept applicable to C-O activation. beilstein-journals.org

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its established role as a precursor to the BOM protecting group, the inherent chemical nature of this compound offers opportunities for new synthetic transformations. The molecule possesses both a nucleophilic hydroxyl group and an electrophilic center (the carbon atom bonded to two oxygens), which can be exploited in novel ways.

Future research is expected to explore its participation in cascade or domino reactions to build molecular complexity rapidly. The acid-catalyzed condensation of structurally related compounds like benzyl carbamate (B1207046) with glyoxal (B1671930) to form complex heterocyclic scaffolds demonstrates the potential for simple building blocks to engage in intricate reaction sequences. nih.gov this compound could be employed as a key component in similar strategies.

Another promising frontier is its use in Friedel-Crafts-type reactions. Upon activation with a Lewis or Brønsted acid, it can generate a benzyloxymethyl cation, which could serve as an electrophile for functionalizing aromatic substrates. rsc.org This would represent a direct method for introducing the valuable benzyloxymethyl group onto arenes.

Furthermore, the compound could be a precursor for generating highly reactive intermediates under specific conditions. For example, research into the generation of benzylic organometallic species, such as benzylsodium, from benzylic precursors opens the door to using this compound in C-C bond-forming reactions with a wide range of electrophiles. nih.gov

Table 2: Emerging Synthetic Transformations for this compound

Reaction Type Description Potential Outcome
Cascade Reactions A multi-step reaction where subsequent transformations occur in one pot. Rapid construction of complex molecules from a simple precursor. nih.gov
Friedel-Crafts Alkylation Electrophilic aromatic substitution using the benzyloxymethyl cation. Direct installation of the benzyloxymethyl moiety onto aromatic rings. rsc.org
Organometallic Precursor Transformation into a benzyloxymethyl organometallic reagent. A new nucleophilic building block for C-C bond formation. nih.gov
Electrophilic Trapping Use as an electrophile to trap nucleophiles other than alcohols. Formation of new C-N, C-S, or C-P bonds.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent reactions into continuous flow and automated platforms represents a significant leap forward in terms of safety, efficiency, and scalability. youtube.comrsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, and it significantly enhances safety by minimizing the volume of reactive intermediates at any given time. nih.govmdpi.com

The application of flow chemistry to installing protecting groups, including benzyl ethers, has already been demonstrated to dramatically reduce reaction times and improve process control compared to traditional batch methods. nih.gov These successes provide a clear blueprint for developing a continuous flow process for BOM protection, potentially starting from benzyl alcohol and formaldehyde and telescoping the reaction directly with a substrate alcohol without isolating the this compound intermediate.

Automated synthesis platforms, which often utilize flow reactors, can enable high-throughput screening and optimization of reaction conditions. soci.org By employing Design of Experiments (DoE) methodologies, researchers can rapidly identify the optimal catalysts, solvents, and temperatures for the synthesis or reaction of this compound, accelerating discovery and process development. The successful generation of highly reactive species like benzylic organometallics in flow reactors further underscores the potential for this technology to handle challenging chemical transformations safely. nih.gov

Expanding Applications in Emerging Fields (e.g., Supramolecular Chemistry, Bio-organic Chemistry)

The unique structural features of this compound and its derivatives suggest potential applications in emerging interdisciplinary fields.

In supramolecular chemistry , the benzyl group is a well-known participant in non-covalent interactions such as π-stacking, which are fundamental to self-assembly processes. While not yet widely explored, derivatives of this compound could be designed as building blocks for constructing complex supramolecular architectures. Research on related aromatic compounds, such as azobenzenes that self-assemble into ordered structures on surfaces, provides a conceptual basis for designing benzyloxymethyl-containing systems with responsive or functional properties. mdpi.com

In bio-organic chemistry , the benzyloxymethyl (BOM) group plays a crucial role in the multi-step total synthesis of complex natural products like Scorzocreticin, where it serves to protect sensitive hydroxyl groups. This established utility can be expanded. For instance, this compound could be used to introduce the BOM group as a temporary, cleavable linker in pro-drugs or chemical probes designed to study biological systems. Although its reported mutagenic properties necessitate careful handling, this also makes it a potential tool for research in toxicology and pharmacology. biosynth.comnih.gov

Conclusion

Summary of Academic Contributions and Broader Impact in Chemical Science

[(Phenylmethoxy)methoxy]methanol, commonly known as the precursor to the benzyloxymethyl (BOM) protecting group, has made significant contributions to the field of chemical science, particularly in the realm of organic synthesis. Its primary impact stems from its role in facilitating the synthesis of complex, multifunctional molecules, a cornerstone of modern pharmaceutical development, natural product synthesis, and materials science. lookchem.com

The development and application of protecting groups are fundamental to synthetic strategy. nih.gov Protecting groups like BOM are essential for masking reactive functional groups, such as alcohols, to prevent undesired side reactions during chemical transformations at other sites of a molecule. youtube.comscirp.org The BOM group, introduced via reagents like this compound or more commonly benzyloxymethyl chloride (BOM-Cl), offers a robust shield for hydroxyl groups that is stable under a wide range of basic and nucleophilic conditions. youtube.comrvrlabs.com This stability allows chemists to perform a diverse array of chemical modifications on other parts of the molecule without affecting the protected alcohol.

The academic contribution of this compound is intrinsically linked to the strategic advantages offered by the BOM group. Its stability profile is a key feature; unlike many other protecting groups, it can withstand conditions used for many common synthetic operations. youtube.com Furthermore, the BOM group can be selectively removed under specific, often mild, acidic or hydrogenolysis conditions, which adds to its versatility. harvard.eduorganic-chemistry.org This orthogonality—the ability to be removed without affecting other protecting groups—is a critical principle in the design of multi-step syntheses of complex target molecules. nih.gov The judicious selection of protecting groups like BOM is often a deciding factor in the success of a synthetic campaign. lookchem.com

The broader impact of this compound in chemical science is evident in the numerous total syntheses where the BOM group has been instrumental. Its use has enabled the construction of intricate molecular architectures that would be difficult, if not impossible, to achieve otherwise. By providing a reliable method to temporarily deactivate a hydroxyl group, the BOM group has expanded the toolbox available to synthetic chemists, allowing for more ambitious and innovative synthetic routes. This, in turn, has accelerated the discovery and development of new pharmacologically active compounds and other functional materials. The legacy of this compound and the BOM group is therefore one of enabling complexity and advancing the art and science of molecule building.

Q & A

Q. What are the optimal synthetic routes for [(Phenylmethoxy)methoxy]methanol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves condensation reactions between phenolic derivatives and methoxy-containing precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) are used depending on the reaction pathway. For example, sulfuric acid facilitates protonation of hydroxyl groups in phenolic precursors .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation) and ensures high purity (>90% yield) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃), phenyl, and hydroxymethyl (-CH₂OH) groups. Chemical shifts for methoxy protons typically appear at δ 3.3–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 212.1 for C₁₀H₁₄O₄) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Storage : Keep in sealed containers in a cool, dry, ventilated area away from ignition sources. Methanol-based solutions require fire-safe storage .
  • PPE : Use nitrile or butyl rubber gloves (tested for permeation resistance) and EN 149-compliant respirators to prevent dermal/ inhalation exposure .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How do computational models explain the reaction mechanisms involving this compound in catalytic processes, such as methane-to-methanol conversion?

Density functional theory (DFT) studies reveal that methoxy intermediates (e.g., this compound-derived species) participate in self-correcting catalytic cycles. These intermediates stabilize transition states during methane activation, reducing energy barriers by ~15–20 kcal/mol compared to non-catalytic pathways . Methoxy groups also suppress over-oxidation by forming stable coordination complexes with transition metals (e.g., Cu or Fe) .

Q. What role does this compound play in the formation of C–C bonds during zeolite-catalyzed reactions, and how do surface-bound methoxy species influence reaction pathways?

In zeolites (e.g., H-ZSM-5), surface-bound methoxy groups act as electrophiles for C–C bond formation. For example:

  • Stepwise mechanism : Methanol adsorbs onto Brønsted acid sites, forming methoxy intermediates that react with aromatic hydrocarbons to yield alkylated products .
  • Kinetic selectivity : Methoxy groups favor methylation at para positions due to steric constraints in zeolite channels, achieving >80% selectivity in toluene methylation .

Q. How can isotopic labeling studies elucidate the kinetic parameters of this compound's participation in esterification or oxidation reactions?

  • ¹⁸O labeling : Tracks oxygen transfer during esterification, confirming nucleophilic attack by carboxylates on the methoxy carbon .
  • Deuterated solvents : Reveal solvent effects on reaction rates; e.g., DMF-d₇ slows esterification by 30% due to reduced proton mobility .
  • Kinetic isotope effects (KIE) : KIE > 2.0 indicates rate-limiting proton transfer steps in oxidation reactions using CrO₃ .

Q. What are the challenges in detecting transient methoxy radical intermediates derived from this compound under cryogenic conditions, and how do quantum mechanical calculations address these challenges?

Methoxy radicals (CH₃O•) are short-lived (<1 ms) and require cryogenic matrix isolation for detection. Challenges include:

  • Radical quenching : Secondary reactions with trace O₂ or H₂O dominate at >50 K .
  • Computational insights : Multireference CASSCF calculations predict radical stability in icy matrices, aligning with IR signatures (e.g., C-O stretching at 1020 cm⁻¹) observed in interstellar analogs .

Q. How do steric and electronic effects of this compound's substituents influence its binding affinity to biological targets, and what experimental assays are used to quantify these interactions?

  • Steric effects : Bulky phenylmethoxy groups reduce binding to cytochrome P450 enzymes by 40% compared to unsubstituted methanols, as shown by molecular docking .
  • Electronic effects : Electron-donating methoxy groups enhance hydrogen bonding with serine proteases, measured via surface plasmon resonance (SPR) with KD values of ~10 µM .
  • Assays : Isothermal titration calorimetry (ITC) and fluorescence polarization quantify thermodynamic and kinetic binding parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.